Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Overview
Description
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound with the molecular formula C9H8N2O2. It is a derivative of pyridine and pyrrole, featuring a fused ring structure that is commonly used as a building block in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolopyridine core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various alkyl or acyl groups .
Scientific Research Applications
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for designing molecules with biological activity, such as enzyme inhibitors.
Mechanism of Action
The mechanism of action of Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By inhibiting these receptors, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine-4-carboxylate: Another derivative with similar structural features but different functional groups.
1H-Pyrrolo[3,2-b]pyridine-6-carboxylate: A compound with a different ring fusion pattern, affecting its chemical properties and biological activity.
Uniqueness
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit FGFRs makes it particularly valuable in cancer research .
Biological Activity
Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in cancer research and as a scaffold for developing enzyme inhibitors. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound has the molecular formula C9H8N2O2 and features a fused pyrrole-pyridine ring structure. This unique configuration contributes to its reactivity and biological profile.
The compound primarily acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are involved in various cellular processes such as proliferation and survival. By inhibiting FGFRs, this compound can induce apoptosis in cancer cells and inhibit their migration and invasion capabilities .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of breast cancer cells (4T1 cell line) and induce apoptosis. The compound demonstrated IC50 values in the low nanomolar range against FGFRs, highlighting its potential as a therapeutic agent in oncology .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes:
- Human Neutrophil Elastase (HNE) : It has shown promising inhibitory activity with IC50 values ranging from 15 to 51 nM. This suggests potential applications in treating respiratory diseases where HNE plays a critical role .
- Kinase Inhibition : this compound is being explored as a scaffold for designing inhibitors targeting specific kinases involved in tumorigenesis.
Comparative Biological Activity
To better understand the biological activity of this compound, it is useful to compare it with other related compounds:
Compound | Biological Activity | IC50 (nM) |
---|---|---|
This compound | FGFR Inhibition | 7 - 712 |
1H-Pyrrolo[2,3-b]pyridine-4-carboxylate | Anticancer Activity | Not specified |
1H-Pyrazolo[3,4-b]pyridine derivatives | HNE Inhibition | 15 - 51 |
Case Studies
Several studies have documented the biological effects of this compound:
- FGFR Inhibition Study : A study demonstrated that derivatives of this compound exhibited potent inhibition against FGFR1, FGFR2, and FGFR3. The most effective derivative showed an IC50 value of 7 nM against FGFR1, indicating strong potential for targeted cancer therapies .
- Antimycobacterial Activity : Compounds similar to this compound have been tested for their activity against Mycobacterium tuberculosis, showing promising results with MIC values below 0.15 µM for certain derivatives. This suggests potential applications in treating tuberculosis alongside cancer therapies .
Properties
IUPAC Name |
methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-13-9(12)7-5-11-8-6(7)3-2-4-10-8/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRUNIAHPKBUJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30610833 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
808137-94-2 | |
Record name | Methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30610833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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